4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;1-(dimethylamino)propan-2-ol
Overview
Description
The compound with the identifier “4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;1-(dimethylamino)propan-2-ol” is known as inosine pranobex. It is a synthetic compound that combines inosine, acetamidobenzoic acid, and dimethylaminoisopropanol. Inosine pranobex is primarily known for its immunomodulatory and antiviral properties, making it a subject of interest in various scientific and medical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of inosine pranobex involves the combination of inosine with acetamidobenzoic acid and dimethylaminoisopropanol. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. Specific details about the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods: Industrial production of inosine pranobex follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to ensure consistent quality and high yield. The scalability of the synthesis process is essential for meeting the demand for this compound in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Inosine pranobex undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving inosine pranobex include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction’s outcome and the formation of desired products .
Major Products Formed: The major products formed from the reactions of inosine pranobex depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
Inosine pranobex has a wide range of scientific research applications due to its immunomodulatory and antiviral properties. It is used in the study of immune system modulation, antiviral therapies, and the treatment of various viral infections. Additionally, inosine pranobex is investigated for its potential benefits in enhancing immune responses and reducing the severity of viral diseases .
Mechanism of Action
The mechanism of action of inosine pranobex involves its interaction with the immune system. It enhances the activity of immune cells, such as lymphocytes, and promotes the production of cytokines, which are essential for immune responses. The compound’s antiviral effects are attributed to its ability to inhibit viral replication and enhance the body’s natural defense mechanisms .
Comparison with Similar Compounds
Inosine pranobex is unique compared to other similar compounds due to its combination of inosine, acetamidobenzoic acid, and dimethylaminoisopropanol. Similar compounds include inosine, which is a nucleoside, and other immunomodulatory agents. The uniqueness of inosine pranobex lies in its specific combination of components, which provides a synergistic effect in enhancing immune responses and antiviral activity .
Conclusion
Inosine pranobex (4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;1-(dimethylamino)propan-2-ol) is a compound with significant immunomodulatory and antiviral properties. Its synthesis involves the combination of inosine, acetamidobenzoic acid, and dimethylaminoisopropanol under controlled conditions. The compound undergoes various chemical reactions, and its scientific research applications span across immunology, virology, and medicine. The mechanism of action involves enhancing immune responses and inhibiting viral replication, making it a valuable compound in the field of antiviral therapies.
Properties
IUPAC Name |
4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;1-(dimethylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3/t4-,6-,7-,10-;;;;;;/m1....../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDCUKJMEKGGFI-QCSRICIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H78N10O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1115.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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